3-epi-Dihydroscandenolide
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Overview
Description
3-epi-Dihydroscandenolide is an organic compound belonging to the class of sesquiterpene lactones. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields. This compound is known for its aromatic properties and is often used in the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-epi-Dihydroscandenolide can be synthesized through chemical methods, often involving the extraction from natural sources such as plants. The synthetic route typically involves multiple steps, including the formation of intermediate compounds and the use of specific catalysts and reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often starting from naturally occurring precursors. The process may include steps such as extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-epi-Dihydroscandenolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-epi-Dihydroscandenolide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactions.
Biology: Investigated for its potential effects on microbial diversity and activity in soil.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry for its aromatic properties
Mechanism of Action
The mechanism of action of 3-epi-Dihydroscandenolide involves its interaction with specific molecular targets and pathways. It is known to affect microbial activity in soil by influencing the diversity and function of soil bacteria and fungi. The compound’s effects are mediated through its interaction with microbial cell membranes and enzymes, leading to changes in microbial metabolism and activity .
Comparison with Similar Compounds
3-epi-Dihydroscandenolide is unique among sesquiterpene lactones due to its specific structure and properties. Similar compounds include:
- Anhydroscandenolide
- Deoxymikanolide
- Dihydromichaelide
- Scandenolide
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound stands out for its specific effects on soil microbial communities and its unique aromatic properties .
Properties
Molecular Formula |
C17H20O7 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(1R,2R,3R,6S,8S,10S,12S)-3,8-dimethyl-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate |
InChI |
InChI=1S/C17H20O7/c1-7-14-11-4-9(16(20)22-11)10(21-8(2)18)5-13-17(3,24-13)6-12(14)23-15(7)19/h4,7,10-14H,5-6H2,1-3H3/t7-,10+,11-,12+,13+,14+,17+/m1/s1 |
InChI Key |
ALQWQVLQHXAWBI-RZGXMFIVSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)C[C@@H](C4=C[C@H]2OC4=O)OC(=O)C)C)OC1=O |
Canonical SMILES |
CC1C2C(CC3(C(O3)CC(C4=CC2OC4=O)OC(=O)C)C)OC1=O |
Origin of Product |
United States |
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